2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCTBFIKVNRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Molecular and Cellular Interactions
Exploration of Potential Biological Targets and Pathways
The imidazo[1,2-a]pyridine (B132010) framework has been identified as a versatile binder for several key biological targets, primarily enzymes and receptors involved in critical cellular signaling pathways.
Enzyme Inhibition Studies (e.g., Kinases, ABC Transporters, ATP Synthase)
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against a wide array of enzymes, highlighting the therapeutic potential of this chemical class.
Kinase Inhibition: The imidazo[1,2-a]pyridine moiety is a core component of many potent kinase inhibitors, which are crucial for regulating cell growth, proliferation, and survival. nih.gov
PI3K/AKT/mTOR Pathway: Certain derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway. One such compound demonstrated an IC₅₀ of 0.67 µM against PIK3CA and another exhibited potent PI3Kα inhibition with an IC₅₀ of 2 nM, leading to apoptosis in breast cancer cells. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3): A series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I inhibitors of FLT3 and its clinically relevant mutants that cause acquired resistance in acute myeloid leukemia (AML). nih.gov Compound 5o from this series showed balanced anti-proliferative activity against cells driven by FLT3-ITD and its resistant mutants (D835Y and F691L). nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): Researchers have developed potent inhibitors of PDGFR with an imidazo[1,2-a]pyridine core, with one early example showing an IC₅₀ of 18 nM in a cell-based assay. nih.gov
AMP-Activated Protein Kinase (AMPK): A series of imidazo[1,2-a]pyridine derivatives were designed as AMPK activators, with a lead compound showing an EC₅₀ value of 11.0 nM. nih.gov
Cyclooxygenase-2 (COX-2): A group of imidazo[1,2-a]pyridines were investigated as selective COX-2 inhibitors. researchgate.net The derivative 6f , featuring a p-methylsulfonyl phenyl group, was the most potent and selective, with an IC₅₀ of 0.07 µM and a selectivity index of 217. researchgate.net
| Derivative Class | Target Kinase(s) | Reported Potency | Reference |
| Imidazo[1,2-a]pyridine-thiophene | FLT3, FLT3-ITD (D835Y, F691L) | Equal anti-proliferative activity | nih.gov |
| Imidazo[1,2-a]pyridine | PDGFRβ | IC₅₀ = 18 nM | nih.gov |
| Imidazo[1,2-a]pyridine | PI3Kα | IC₅₀ = 2 nM | nih.gov |
| Imidazo[1,2-a]pyridine | AMPK | EC₅₀ = 11.0 nM | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | COX-2 | IC₅₀ = 0.07 µM | researchgate.net |
ABC Transporters: ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, are key contributors to multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from cells. nih.govnih.gov A series of imidazo[1,2-a]pyridine derivatives were designed as dual-target inhibitors to reverse this resistance. nih.gov
The lead compound, Y22 , effectively inhibited the efflux function of both ABCB1 and ABCG2. nih.gov Mechanistic studies showed that Y22 slightly suppressed the ATPase activity of the transporters without altering their protein expression levels. nih.gov
| Compound | Target Transporter | Reversal Fold | Reference |
| Y22 | ABCB1 | 8.35 | nih.gov |
| Y22 | ABCG2 | 2.71 | nih.gov |
ATP Synthase: The enzyme ATP synthase is a critical component of cellular energy production and has been identified as a therapeutic target. rsc.org Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase. The most active compounds in this class exhibited potent anti-Mycobacterium tuberculosis activity with a minimum inhibitory concentration (MIC₈₀) of <0.5 µM and an ATP synthase IC₅₀ of <0.02 µM. rsc.org
Receptor Binding and Modulation Profiling
In addition to enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been shown to bind to and modulate the function of important physiological receptors.
Benzodiazepine (B76468) Receptors: Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been synthesized as potent and selective ligands for peripheral benzodiazepine receptors (PBRs, now known as TSPO). researchgate.netresearchgate.net Structural modifications, such as the introduction of hydrophilic groups on the phenyl ring, led to high affinity for PBRs. researchgate.net
GABA-A Receptors: Some of these same derivatives were also found to modulate GABA-evoked chloride currents in oocytes expressing α1β2γ2 GABAA receptors, indicating an interaction with the central benzodiazepine receptor site or an allosteric site on the receptor complex. researchgate.netgoogle.com
Mechanistic Insights into Compound Selectivity and Potency
Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine scaffold have provided valuable insights into the structural features that govern potency and selectivity for various biological targets.
Kinase Selectivity: The selectivity of imidazo[1,2-a]pyridine-based kinase inhibitors can be finely tuned through chemical modification. For instance, incorporating a constrained secondary amine headgroup enhanced selectivity for PDGFRβ over other kinases like KDR. nih.gov In another study, modification of a known NEK2 inhibitor led to a new series of imidazo[1,2-a]pyridine-thiophene derivatives that lost NEK2 activity but gained potent inhibitory activity against FLT3 and its mutants. nih.gov
COX-2 Selectivity: For COX-2 inhibitors, the presence of a methylsulfonyl group on the C-2 phenyl ring was found to be crucial for high potency and selectivity, as this group can be inserted into a secondary pocket of the COX-2 active site. researchgate.net
ABC Transporter Inhibition: The development of imidazo[1,2-a]pyridine derivatives as dual-target inhibitors of ABCB1 and ABCG2 demonstrates that a single chemical scaffold can be optimized to interact with multiple related protein targets to achieve a desired biological effect, such as overcoming multidrug resistance. nih.gov
Elucidation of Cellular Responses and Phenotypes
The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets elicits a range of significant cellular responses.
Apoptosis and Cell Cycle Arrest: A primary cellular outcome of kinase inhibition by these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov Novel imidazo[1,2-a]pyridines that inhibit the AKT/mTOR pathway have been shown to induce both cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov Similarly, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase and induce apoptosis in breast cancer cells. nih.govmdpi.com
Reversal of Multidrug Resistance: By inhibiting ABC transporters, specific derivatives can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs, thereby enhancing the potency of antiproliferative agents in vitro and in vivo. nih.gov
Induction of Senescence and Oxidative Stress: A selenylated imidazo[1,2-a]pyridine derivative was shown to decrease cell proliferation in chronic myeloid leukemia cells by inducing cellular senescence. mdpi.com This effect was accompanied by an increase in oxidative stress, evidenced by higher lipid peroxidation and decreased levels of reduced glutathione. mdpi.com
Modulation of Inflammatory Pathways: Some derivatives can exert anti-inflammatory effects by modulating key signaling pathways. One novel compound was shown to suppress the expression of COX-2 and iNOS genes and reduce nitric oxide production by targeting the STAT3/NF-κB pathway in cancer cell lines. nih.gov
Computational Chemistry and Theoretical Characterization of Imidazo 1,2 a Pyridines
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations are fundamental in characterizing the intrinsic properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govmdpi.com DFT, in particular, is a widely used method for investigating the structural and electronic properties of these organic compounds. acs.orgresearchgate.net
The electronic properties of imidazo[1,2-a]pyridine derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Imidazo[1,2-a]pyridine Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | -5.8 | -1.5 | 4.3 |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | -6.2 | -2.5 | 3.7 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | -5.5 | -1.3 | 4.2 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscirp.org The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
In imidazo[1,2-a]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are generally expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near electron-withdrawing groups would exhibit positive potential. For 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, the bromine atom would also influence the MEP surface due to its electronegativity and size.
The reactivity and stability of imidazo[1,2-a]pyridine derivatives can be assessed using various quantum chemical descriptors derived from DFT calculations, such as chemical hardness (η) and softness (S). scirp.org Chemical hardness is a measure of resistance to deformation or change in electron distribution, with a larger HOMO-LUMO gap correlating with greater hardness and stability.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govresearchgate.net This is particularly relevant in drug discovery for identifying potential therapeutic agents. nih.govresearchgate.net
Molecular docking simulations have been performed for various imidazo[1,2-a]pyridine derivatives to predict their binding affinities and interaction modes with different biological targets. nih.govnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
While no specific docking studies for this compound were found, the general scaffold has been investigated as an inhibitor for various enzymes. nih.govresearchgate.net For example, docking studies on similar compounds have identified key amino acid residues within the active sites of target proteins that are crucial for binding. nih.gov The 3-bromophenyl and 8-methyl groups of the target compound would play a significant role in defining its binding specificity and affinity for a particular protein target.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Phenylimidazo[1,2-a]pyridine |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine |
Computational Estimation of Binding Affinities
The biological activity of a compound is intrinsically linked to its ability to bind to specific protein targets. Molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand to a receptor. For the imidazo[1,2-a]pyridine scaffold, numerous docking studies have been conducted to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.net These studies typically involve the generation of a 3D model of the target protein and the computational placement of the imidazo[1,2-a]pyridine derivative into the active site.
For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as potential inhibitors of enzymes crucial for the growth of cancer cells and pathogenic microorganisms. nih.govresearchgate.net The binding affinity is often expressed as a docking score, which is a calculated estimation of the free energy of binding. These calculations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific binding affinity data for this compound is not available, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests it could be a candidate for similar molecular docking studies against relevant biological targets.
In Silico Prediction of Pharmacokinetic Properties
Beyond a compound's ability to bind to a target, its journey through the body—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is critical for its development as a potential therapeutic agent. In silico methods provide a rapid and cost-effective means to predict these pharmacokinetic properties. researchgate.net
Drug-Likeness Evaluation
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. cmjpublishers.com For many imidazo[1,2-a]pyridine derivatives studied, these parameters have been calculated to fall within the acceptable ranges for drug-likeness. cmjpublishers.com Based on its constituent parts, it is anticipated that this compound would also exhibit favorable drug-like properties.
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters
Computational models can predict a wide array of ADMET properties. For various heterocyclic compounds, including those with structures related to imidazo[1,2-a]pyridine, parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are routinely calculated. nih.govresearchgate.net Toxicity predictions, including potential for carcinogenicity or mutagenicity, are also a crucial part of this in silico assessment. mdpi.com While specific ADMET predictions for this compound are not documented, the general profile of the imidazo[1,2-a]pyridine scaffold suggests that it is a viable starting point for the design of compounds with desirable pharmacokinetic profiles.
Photophysical Property Simulations and Analysis
Imidazo[1,2-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence, making them valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govtum.de Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding and predicting these properties. researchgate.net
Investigations into Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
A fascinating photophysical phenomenon observed in some imidazo[1,2-a]pyridine derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a species with a different electronic structure that then fluoresces at a longer wavelength (a large Stokes shift). nii.ac.jprsc.org Computational studies can map the potential energy surfaces of the ground and excited states to elucidate the mechanism and energetics of the ESIPT process. nii.ac.jp Although this compound does not possess the necessary hydroxyl group for the most common type of ESIPT, understanding this mechanism in related compounds is crucial for the rational design of new functional dyes. mdpi.com
Solvent Effects on Optical and Spectroscopic Properties
The surrounding solvent can significantly influence the absorption and emission spectra of a molecule. researchgate.net Computational models can simulate these solvent effects, providing insights into how the polarity of the medium affects the electronic transitions of the compound. For imidazo[1,2-a]pyridine derivatives, theoretical studies have shown how different solvents can alter their optical properties. researchgate.net These calculations are vital for designing molecules with specific photophysical responses in different environments. nih.gov
Advanced Research Avenues and Future Perspectives for Imidazo 1,2 a Pyridine Research
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery Research
The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. mdpi.comnih.gov Consequently, it serves as a foundational structure in lead optimization and scaffold hopping campaigns aimed at discovering novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.orgresearchgate.net
Lead Optimization: A notable example of lead optimization involves the development of Telacebec (Q203), a clinical candidate for treating multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. acs.orgnih.gov Researchers optimized an initial imidazo[1,2-a]pyridine amide (IPA) lead compound, establishing that the amide linker and the lipophilicity of the amine component were critical for its activity against Mycobacterium tuberculosis. researchgate.netacs.orgnih.gov This optimization led to compounds with excellent oral bioavailability and significant efficacy in mouse models. acs.orgnih.gov Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers could achieve nanomolar potency against MDR and XDR Mtb strains. rsc.org
Scaffold Hopping: This strategy involves replacing a central molecular core with a different, isosteric scaffold to identify new chemical series with potentially superior properties. The success of imidazo[1,2-a]pyridine-based agents has spurred scaffold hopping efforts to discover molecules with similar biological targets. rsc.org For instance, the imidazo[1,2-a]pyridine framework of antitubercular compounds has been replaced with pyrazolo[1,5-a]pyridines-3-carboxamides to identify new molecules targeting the QcrB complex. rsc.org In another application, computational techniques based on 3D shape and electrostatic similarity were used to replace a triazolopyridine scaffold with an imidazo[1,2-a]pyrazin-8-one core, leading to a new prototype with encouraging activity as a positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor. acs.org
| Strategy | Original Scaffold/Lead | Target/Application | New Scaffold/Optimized Compound | Key Findings |
| Lead Optimization | Imidazo[1,2-a]pyridine amide (IPA) | Anti-tuberculosis (MDR/XDR-TB) | Telacebec (Q203) | Amide linker and lipophilicity are crucial for activity; achieved high oral bioavailability and efficacy. acs.orgnih.gov |
| Lead Optimization | PI3K/mTOR inhibitor with benzimidazole core | Anticancer (PI3K/mTOR inhibition) | Imidazo[1,2-a]pyridine core with methoxypyridine fragments | Identified potent inhibitors (<100 nM) with moderate microsomal stability. nih.gov |
| Scaffold Hopping | Triazolopyridine | mGlu2 Receptor Modulator | Imidazo[1,2-a]pyrazin-8-one | New prototype showed encouraging mGlu2 PAM activity with reduced lipophilicity. acs.org |
| Scaffold Hopping | Imidazo[1,2-a]pyridine (Q203 analogue) | Anti-tuberculosis (QcrB complex) | Pyrazolo[1,5-a]pyridine-3-carboxamide | Successfully identified a new class of compounds targeting the same complex. rsc.org |
Development of Novel Imidazo[1,2-a]pyridine-Based Chemical Libraries for Screening
The creation of diverse chemical libraries is fundamental to identifying new hit compounds in drug discovery. The imidazo[1,2-a]pyridine scaffold is well-suited for library synthesis due to the availability of versatile synthetic methods, particularly multicomponent reactions (MCRs). nih.govnih.gov MCRs are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for generating a large number of derivatives for screening. nih.govrsc.org
One of the most utilized MCRs for this purpose is the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. mdpi.com This reaction has been adapted to one-pot strategies, sometimes combined with other reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to produce bis-heterocyclic compounds containing both imidazo[1,2-a]pyridine and 1,2,3-triazole scaffolds. mdpi.com Researchers have also developed catalyst-free MCR protocols to functionalize the C-3 position of the imidazo[1,2-a]pyridine core, rapidly accessing new chemical space. nih.gov Iodine-catalyzed one-pot, three-component condensations have also proven effective for synthesizing libraries of these compounds. rsc.orgresearchgate.net These methods facilitate diversity-oriented synthesis, enabling the exploration of a wide range of substituents on the core scaffold to probe structure-activity relationships. nih.gov
Innovation in Green and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards green and sustainable chemistry, focusing on minimizing hazardous waste and energy consumption. ccspublishing.org.cningentaconnect.com Research into the synthesis of imidazo[1,2-a]pyridines has embraced this trend, with numerous innovative and eco-friendly methodologies being developed. researchgate.netresearchgate.netbenthamdirect.com
Key areas of innovation in green synthesis for this scaffold include:
Use of Green Solvents: Many protocols now utilize environmentally benign solvents like water or deep eutectic solvents instead of conventional volatile organic compounds. ccspublishing.org.cnresearchgate.netacs.org Copper-catalyzed domino A3-coupling reactions have been successfully performed in aqueous micellar media. acs.org
Catalyst-Free and Metal-Free Reactions: To avoid the use of toxic or expensive metal catalysts, researchers have developed catalyst-free methods, often promoted by microwave irradiation or ultrasound. researchgate.netthieme-connect.com An ultrasound-assisted protocol using a KI/tert-butyl hydroperoxide system in water allows for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines without a metal catalyst or base. thieme-connect.com
Energy-Efficient Methods: Microwave-assisted synthesis and photochemical reactions are increasingly used as they can significantly reduce reaction times and energy input compared to conventional heating. mdpi.comresearchgate.net
| Green Methodology | Catalytic System | Solvent | Key Advantages |
| Domino A3-Coupling | Cu(II)–Ascorbate | Aqueous Micellar Media (Water/SDS) | Environmentally sustainable, works with diverse aldehydes. acs.org |
| Ultrasound-Assisted Synthesis | KI/tert-butyl hydroperoxide | Water | Metal-free, base-free, mild conditions, excellent yields. thieme-connect.com |
| One-Pot Cycloaddition | Copper(I) | DMF | Uses air as a green oxidant, efficient, broad substrate scope. organic-chemistry.org |
| Groebke MCR | Catalyst-Free | Deep Eutectic Solvents (e.g., Urea–choline chloride) | Biodegradable solvent, simple purification, methodological simplicity. researchgate.net |
| Photochemical Synthesis | Photoredox Catalysis | Organic Solvents | Energy-efficient, promotes activation through single electron transfer. researchgate.net |
Exploration of Imidazo[1,2-a]pyridines in Functional Materials and Optoelectronic Applications
Beyond their therapeutic potential, imidazo[1,2-a]pyridine derivatives exhibit valuable optical and electronic properties, making them attractive candidates for functional materials and optoelectronic devices. mdpi.comresearchgate.net These compounds often display strong fluorescence with high quantum yields and good stability, which is beneficial for applications in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Researchers have designed and synthesized novel imidazo[1,2-a]pyridine-based dyes for various applications:
OLEDs: The imidazo[1,2-a]pyridine unit has been used as an electron acceptor to construct bipolar deep-blue fluorescent emitters for high-performance OLEDs. nih.gov Devices based on these materials have shown excellent thermal stability, high quantum yields, and negligible efficiency roll-off at high brightness, achieving the demanding color standards for display technology. nih.govnih.gov
Chemosensors and Probes: The luminescent properties of these heterocycles make them suitable for use as chemosensors and probes in bioimaging. researchgate.net
Functional Dyes: By tuning the electronic properties of substituents on the imidazo[1,2-a]pyridine core, the emission characteristics can be modulated. nih.gov For example, attaching electron-donating or electron-withdrawing groups can shift the emission from the near-UV to the deep-blue region, allowing for the creation of a palette of fluorophores for various applications. nih.govresearchgate.net The significant Stokes shift observed in certain derivatives makes them appealing for use as laser dyes. tandfonline.com
Integration of Advanced Experimental Techniques with Computational Approaches for Comprehensive Understanding
To accelerate the discovery and development of new imidazo[1,2-a]pyridine derivatives, researchers are increasingly integrating advanced experimental techniques with computational modeling. nih.gov This synergistic approach provides a deeper understanding of molecular structure, reactivity, and biological activity, guiding more rational design strategies. researchgate.net
Computational Methods in Use:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and photophysical properties of imidazo[1,2-a]pyridine derivatives. acs.orgnih.gov These studies can predict parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and the energies of excited states, which helps in understanding their behavior in optoelectronic devices or as ESIPT dyes. tandfonline.comnih.gov
Molecular Docking and Dynamics: In drug discovery, molecular docking is used to predict the binding modes and affinities of imidazo[1,2-a]pyridine derivatives to their biological targets. researchgate.net Molecular dynamics simulations further explore the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. researchgate.net For antitubercular imidazo[1,2-a]pyridines, these models have helped identify key pharmacophoric features required for potency. researchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. acs.orgnih.gov
This integrated approach allows for the virtual screening of large libraries of compounds, prioritization of candidates for synthesis, and a more profound understanding of experimental results, ultimately making the research and development process more efficient and cost-effective. researchgate.netacs.org
Q & A
Q. Comparison Table :
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Solid-Phase | 60–70% | Scalability, parallel synthesis | Requires resin expertise |
| Solution-Phase | 50–55% | Simplicity, cost-effective | Lower yield, purification steps |
Advanced Question: How can transition metal-catalyzed strategies enhance the synthesis of imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Palladium-catalyzed cascade reactions enable regioselective functionalization. For example, 2-(2-bromophenyl)imidazo[1,2-a]pyridines undergo cyclization with alkynes or alkenes to form fused polycyclic structures (e.g., indeno-imidazopyridinones) . Key parameters:
- Catalyst System : Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand.
- Solvent/Base : DMF and K₂CO₃ at 120°C under argon.
- Scope : Electron-deficient aryl bromides show higher reactivity. Apply this method to introduce methyl or bromo substituents at the 8-position by modifying starting materials.
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbons (δ 110–150 ppm) using DMSO-d₆. The methyl group at C8 appears as a singlet (~δ 2.5 ppm) .
- FT-IR : Confirm C-Br stretch at ~700 cm⁻¹ and imidazole ring vibrations at 1500–1600 cm⁻¹ .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ = 317.0) and isotopic patterns for bromine .
Advanced Question: How can researchers resolve discrepancies in NMR data for structurally similar analogs?
Methodological Answer:
- Variable Temperature NMR : Use to distinguish overlapping signals caused by slow conformational exchange .
- 2D Techniques (COSY, HSQC) : Map coupling between protons (e.g., imidazole H2 and pyridine H3) and assign quaternary carbons .
- Crystallography : Compare experimental XRD data (e.g., C–Br bond length: ~1.9 Å) with computational models to validate substituent effects .
Basic Question: What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?
Methodological Answer:
- Kinase Inhibition : Derivatives like alpidem and zolpidem target GABA receptors, while 6-bromo analogs show CDK inhibitory activity (IC₅₀ = 0.2–5 µM) .
- Antimicrobial Properties : Nitro- or cyano-substituted derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
Advanced Question: How to design analogs for selective kinase inhibition?
Methodological Answer:
- Rational Design : Introduce electron-withdrawing groups (e.g., -Br, -CN) at C3/C8 to enhance π-stacking with kinase ATP pockets .
- SAR Studies : Test substituents at C2 (aryl vs. alkyl) to modulate selectivity. For example, 4-fluorophenyl at C2 improves CDK2 affinity by 10-fold compared to phenyl .
- Docking Simulations : Use AutoDock Vina to predict binding modes with CDK2 (PDB: 1HCL) and validate with enzymatic assays .
Basic Question: What are common pitfalls in optimizing reaction yields for brominated derivatives?
Methodological Answer:
- Halogenation Side Reactions : Use NBS or Br₂ in controlled stoichiometry (1.1 eq.) to avoid over-bromination .
- Purification Challenges : Employ silica gel chromatography with EtOAc/hexane (3:7) or recrystallize from ethanol/water .
Advanced Question: How to analyze electronic effects of substituents on imidazo[1,2-a]pyridine reactivity?
Methodological Answer:
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict sites for electrophilic substitution. Bromine at C3 lowers LUMO by ~1.2 eV, enhancing nucleophilic attack .
- Hammett Studies : Correlate σ values of substituents (e.g., -Br: σₚ = 0.23) with reaction rates in SNAr or cross-coupling reactions .
Basic Question: How to ensure reproducibility in multi-step syntheses?
Methodological Answer:
- Strict Anhydrous Conditions : Use molecular sieves for moisture-sensitive steps (e.g., Grignard additions) .
- In-Line Monitoring : Track intermediates via LC-MS at each step (e.g., nitro reduction to amine with Zn/NH₄Cl) .
Advanced Question: What strategies mitigate toxicity in preclinical studies of brominated imidazopyridines?
Methodological Answer:
- Metabolic Profiling : Use hepatic microsomes to identify reactive metabolites (e.g., debromination products) .
- Prodrug Design : Mask bromine with ester groups (e.g., acetyl) to reduce off-target effects, then hydrolyze in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
